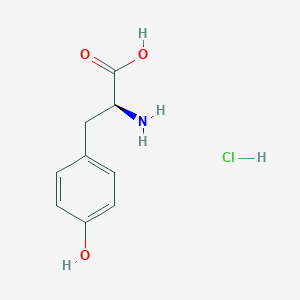

L-Tyrosine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWFIVDAMOFNPS-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480569 | |

| Record name | L-Tyrosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16870-43-2 | |

| Record name | L-Tyrosine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16870-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q07G07902V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Tyrosine Hydrochloride: A Technical Guide to its Core Role in Catecholamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, an aromatic amino acid, serves as the fundamental precursor for the synthesis of catecholamines, a class of monoamine neurotransmitters crucial for a myriad of physiological and cognitive functions. This technical guide provides an in-depth exploration of the role of L-Tyrosine hydrochloride in the catecholamine synthesis pathway. It delineates the enzymatic cascade, regulatory mechanisms, and the impact of L-Tyrosine supplementation on catecholamine levels and downstream physiological outcomes. This document synthesizes quantitative data from key experimental studies, presents detailed experimental protocols for in-vivo and in-vitro analysis, and utilizes logical diagrams to illustrate the biochemical and experimental workflows.

Introduction

Catecholamines, including dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), are integral to the central and peripheral nervous systems, modulating processes such as mood, attention, stress response, and motor control.[1][2] The synthesis of these vital neurotransmitters is directly dependent on the availability of their dietary precursor, L-Tyrosine. This compound is a salified, highly water-soluble form of L-Tyrosine, often utilized in research and clinical settings to ensure efficient delivery and uptake.[3][4] Understanding the intricate details of the L-Tyrosine-dependent catecholamine synthesis pathway is paramount for researchers and drug development professionals aiming to modulate catecholaminergic systems in various pathological conditions, including neurodegenerative diseases, stress-related disorders, and cognitive dysfunction.[5][6]

The Catecholamine Synthesis Pathway: A Central Role for L-Tyrosine

The conversion of L-Tyrosine into catecholamines is a well-defined enzymatic process occurring in catecholaminergic neurons, the adrenal medulla, and other peripheral sites.[1][7] The pathway proceeds through a series of sequential enzymatic reactions, with L-Tyrosine serving as the initial substrate.

The initial and rate-limiting step in this pathway is the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[8][9] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , a pterin-dependent monooxygenase.[10][11] The activity of TH is tightly regulated and is a critical control point for the entire catecholamine synthesis cascade.

Following its synthesis, L-DOPA is rapidly decarboxylated to form dopamine by the enzyme DOPA decarboxylase (DDC) , also known as aromatic L-amino acid decarboxylase (AADC).[1][8] In dopaminergic neurons, dopamine is the final neurotransmitter product.

In noradrenergic neurons, dopamine is further hydroxylated at the β-carbon of its side chain to yield norepinephrine . This reaction is catalyzed by the enzyme dopamine β-hydroxylase (DBH) .[1][12]

Finally, in adrenergic neurons and the adrenal medulla, norepinephrine is converted to epinephrine through the transfer of a methyl group from S-adenosyl-L-methionine, a reaction catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT) .[1][12]

References

- 1. researchgate.net [researchgate.net]

- 2. chromsystems.com [chromsystems.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. researchgate.net [researchgate.net]

- 6. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosine Ingestion and Its Effects on Cognitive and Physical Performance in the Heat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of L-Tyrosine in Key Biochemical Pathways: A Technical Guide

Introduction: L-Tyrosine, a non-essential aromatic amino acid, serves as a fundamental building block for proteins and as a critical precursor to a host of biologically vital molecules, including neurotransmitters, hormones, and pigments. In research and pharmaceutical applications, L-Tyrosine is often utilized in its hydrochloride salt form (L-Tyrosine HCl) to enhance its aqueous solubility.[1] In physiological or buffered solutions, L-Tyrosine hydrochloride dissociates, making the L-Tyrosine molecule readily available to enter cellular metabolic pathways.[2] This technical guide provides an in-depth exploration of the core biochemical pathways originating from L-Tyrosine, complete with quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

The Catecholamine Synthesis Pathway

L-Tyrosine is the starting substrate for the biosynthesis of catecholamines, a class of monoamine neurotransmitters and hormones crucial for regulating physiological and neurological processes such as mood, stress response, and cardiovascular function.[3] This pathway occurs primarily in the adrenal medulla and in dopaminergic and noradrenergic neurons of the nervous system.[4]

The synthesis proceeds through a series of enzymatic steps:

-

Tyrosine to L-DOPA: The pathway's rate-limiting step is the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) and requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (B1682763) (BH₄) as cofactors.[3]

-

L-DOPA to Dopamine (B1211576): L-DOPA is then rapidly converted to the neurotransmitter dopamine through decarboxylation. This step is catalyzed by DOPA Decarboxylase (DDC) , also known as Aromatic L-amino acid Decarboxylase (AADC), which utilizes Pyridoxal 5'-phosphate (PLP), a vitamin B6 derivative, as a cofactor.[5][6]

-

Dopamine to Norepinephrine (B1679862): Dopamine is transported into synaptic vesicles where it is hydroxylated to form norepinephrine (noradrenaline).[7] This reaction is catalyzed by Dopamine β-hydroxylase (DBH) , a copper-containing enzyme that requires ascorbate (B8700270) (vitamin C) and molecular oxygen.[7]

-

Norepinephrine to Epinephrine (B1671497): In the adrenal medulla and certain neurons, the final step is the conversion of norepinephrine to epinephrine (adrenaline).[8] This methylation reaction is catalyzed by Phenylethanolamine N-methyltransferase (PNMT) , which uses S-adenosyl-L-methionine (SAM) as a methyl group donor.[8][9]

The Melanin (B1238610) Synthesis Pathway (Melanogenesis)

Melanogenesis is the process of producing melanin pigments, which are responsible for the coloration of skin, hair, and eyes and provide protection against ultraviolet (UV) radiation.[10] This complex pathway occurs within specialized organelles called melanosomes inside melanocyte cells. L-Tyrosine is the essential precursor for this process.

The initial and critical steps are catalyzed by Tyrosinase , a copper-dependent enzyme:[10]

-

Tyrosine to L-DOPA: Tyrosinase first catalyzes the hydroxylation of L-Tyrosine to L-DOPA.

-

L-DOPA to Dopaquinone (B1195961): The same enzyme then oxidizes L-DOPA into dopaquinone. This molecule is a crucial intermediate that sits (B43327) at a branch point in the pathway.[10]

From dopaquinone, the pathway diverges to produce two main types of melanin:

-

Eumelanin: In the absence of thiol compounds, dopaquinone undergoes a series of cyclization and oxidation reactions to form intermediates like DOPAchrome, which are eventually polymerized into brown-black eumelanin.[10]

-

Pheomelanin: If cysteine or glutathione (B108866) is present, it adds to dopaquinone, leading to the formation of cysteinyldopa (B216619) intermediates. These are subsequently polymerized to form the yellow to reddish-brown pheomelanin.[10]

The Thyroid Hormone Synthesis Pathway

L-Tyrosine is indispensable for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are master regulators of metabolism.[11] This process occurs in the follicular cells of the thyroid gland.

The synthesis does not use free L-Tyrosine directly but rather the tyrosine residues within a large glycoprotein (B1211001) called thyroglobulin (Tg).

-

Iodide Oxidation: The enzyme Thyroid Peroxidase (TPO) , located at the apical membrane of follicular cells, oxidizes iodide ions (I⁻) to reactive iodine atoms.[11]

-

Iodination of Thyroglobulin (Organification): These reactive iodine atoms are then incorporated onto the phenol (B47542) ring of tyrosine residues within the thyroglobulin protein. This creates monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues.[11]

-

Coupling Reaction: TPO further catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules forms T4, while the coupling of one MIT and one DIT molecule forms T3.[11] These hormones remain part of the thyroglobulin backbone until they are needed, at which point the thyroglobulin is endocytosed and proteolytically cleaved to release T4 and T3 into the bloodstream.

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of these pathways are determined by the kinetic properties of their constituent enzymes. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for its substrate.[12] A lower Kₘ value signifies a higher affinity.[12]

Table 1: Kinetic Parameters of Enzymes in the Catecholamine Pathway

| Enzyme | Substrate(s) | Source/Species | Kₘ | Vₘₐₓ / kcat | Reference(s) |

|---|---|---|---|---|---|

| Tyrosine Hydroxylase | L-Tyrosine | Rat Pheochromocytoma | 136 µM | 7.1 µmol/min/mg | [13] |

| Dopamine β-hydroxylase | Tyramine, O₂ | Bovine Adrenal Medulla | 2.17 mM, 0.18 mM | 15% lower than native* | [14] |

| Phenylethanolamine N-methyltransferase | Phenylethanolamine, AdoMet | Human | 200 µM, 5 µM | Not Specified |[8] |

Note: Vₘₐₓ value for deglycosylated DβH was compared to the native form.

Table 2: Kinetic Parameters of Tyrosinase in Melanogenesis

| Enzyme | Substrate | Source/Species | Kₘ | Vₘₐₓ | Reference(s) |

|---|

| Tyrosinase | L-DOPA | Mushroom | 437.31 µM | 56.82 µM/min |[15] |

Table 3: Kinetic Parameters of Thyroid Peroxidase (TPO)

| Enzyme | Substrate | Source/Species | Kₘ | Vₘₐₓ / Efficiency | Reference(s) |

|---|

| Thyroid Peroxidase | Iodide (I⁻) | Human (recombinant) | Higher in mutants** | Lower in mutants** |[16] |

Note: Specific kinetic constants for wild-type human TPO are not detailed in the available literature, but studies show that pathogenic mutations increase Kₘ and decrease reaction efficiency compared to wild-type.[16]

Experimental Protocols

Protocol 5.1: Real-Time Colorimetric Assay for Tyrosine Hydroxylase (TH) Activity

This protocol describes a continuous spectrophotometric assay to measure TH activity by monitoring the production of L-DOPA, which is subsequently oxidized to a colored product.[17][18][19]

Materials:

-

Recombinant human Tyrosine Hydroxylase (hTH)

-

L-Tyrosine substrate solution

-

Cofactor solution: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄)

-

Ferrous sulfate (B86663) (FeSO₄) solution

-

Catalase

-

Sodium periodate (B1199274) (NaIO₄) solution for oxidation

-

HEPES buffer (pH 7.0-7.4)

-

96-well microplate

-

Spectrophotometer (plate reader) capable of reading at 475 nm

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents in HEPES buffer and store appropriately. The sodium periodate solution will be used to oxidize the L-DOPA produced by TH to dopachrome, which has a strong absorbance at 475 nm.[17]

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture. A typical reaction well might contain:

-

50 mM HEPES buffer

-

10 µg hTH enzyme

-

2.5 µM FeSO₄

-

0.25 mM BH₄

-

200 µM L-Tyrosine

-

400 µM Sodium Periodate[17]

-

-

Enzyme Pre-incubation: Pre-incubate the hTH enzyme with its cofactors (FeSO₄, BH₄) and catalase on ice for 5-10 minutes to ensure proper iron loading and stability.[19]

-

Initiation of Reaction: Initiate the reaction by adding the L-Tyrosine substrate to the enzyme-cofactor mixture.

-

Kinetic Measurement: Immediately place the microplate into a plate reader pre-set to 37°C. Measure the absorbance at 475 nm every minute for 30-60 minutes.[17][19]

-

Data Analysis: The rate of increase in absorbance at 475 nm is directly proportional to the rate of L-DOPA production and thus reflects TH activity. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

Protocol 5.2: Quantification of Plasma Catecholamines by HPLC with Electrochemical Detection (HPLC-EC)

This protocol provides a generalized method for the extraction and quantification of dopamine, norepinephrine, and epinephrine from plasma samples.[4][20][21][22]

Materials:

-

Plasma sample collected in EDTA or heparin tubes

-

Internal standard (e.g., dihydroxybenzylamine, DHBA)

-

Tris buffer (pH ~8.6)

-

Acid-washed alumina

-

Perchloric acid (e.g., 0.1-0.2 M) for elution

-

HPLC system with a reverse-phase C18 column

-

Electrochemical detector with a glassy carbon electrode

-

Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent like octanesulfonic acid, EDTA, and methanol)[21]

Procedure:

-

Sample Preparation: To 1 mL of plasma, add a known amount of internal standard (e.g., 50 µL of 500 pg DHBA).[21]

-

Extraction: Add ~20 mg of activated alumina and Tris buffer to adjust the pH to ~8.6. Vortex for 10-15 minutes to allow catecholamines to adsorb to the alumina.[21][22]

-

Washing: Centrifuge to pellet the alumina. Discard the supernatant. Wash the alumina pellet with deionized water to remove interfering substances, then centrifuge again and discard the wash.[22]

-

Elution: Add a small volume (e.g., 120 µL) of perchloric acid to the alumina pellet.[21] Vortex vigorously to release the bound catecholamines. Centrifuge at high speed to pellet the alumina.

-

Analysis: Carefully transfer the supernatant (eluate) to an autosampler vial. Inject a defined volume (e.g., 40-100 µL) into the HPLC-EC system.[21]

-

Detection and Quantification: The catecholamines are separated on the C18 column and detected by the electrochemical detector set at an appropriate oxidative potential (e.g., +0.65 V).[22] Peak areas are compared to a standard curve prepared with known concentrations of dopamine, norepinephrine, and epinephrine, and normalized using the recovery of the internal standard.

Protocol 5.3: Spectrophotometric Melanin Content Assay in Cultured Cells

This protocol details a common method to quantify melanin content in a cell line like B16 murine melanoma cells, often used to screen for compounds that inhibit or stimulate melanogenesis.[10][23][24]

Materials:

-

Cultured B16 melanoma cells

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Lysis/Solubilization Buffer: 1 N NaOH with 10% DMSO

-

Spectrophotometer or plate reader capable of reading at 405-492 nm

Procedure:

-

Cell Culture and Treatment: Seed B16 cells in 6-well plates at a density of approximately 5 x 10⁴ cells/well.[10] Allow cells to adhere for 24 hours. Treat the cells with test compounds for 48-72 hours.

-

Cell Harvesting: After the incubation period, wash the cells twice with PBS to remove residual medium.[10] Harvest the cells by treating with trypsin-EDTA, then transfer the cell suspension to a microcentrifuge tube.

-

Cell Lysis and Melanin Solubilization: Centrifuge the cell suspension to obtain a cell pellet. Discard the supernatant. Add 1 mL of 1 N NaOH / 10% DMSO to the cell pellet.[10]

-

Incubation: Incubate the mixture at an elevated temperature (e.g., 80°C) for 1 hour to fully solubilize the melanin pigment.[10]

-

Measurement: After solubilization, vortex the samples and measure the absorbance of the lysate at a wavelength between 405 nm and 492 nm using a spectrophotometer.[10][23]

-

Normalization and Analysis: The melanin content can be expressed as absorbance per cell or normalized to the total protein content of a parallel cell pellet (determined by a standard protein assay like BCA). Results are often presented as a percentage of the melanin content in untreated control cells.

Conclusion

L-Tyrosine is a cornerstone of several fundamental biochemical pathways, acting as the non-negotiable precursor for catecholamines, melanin, and thyroid hormones. The enzymes within these pathways, such as Tyrosine Hydroxylase, Tyrosinase, and Thyroid Peroxidase, represent key regulatory nodes and are significant targets in drug development for a wide range of conditions, from neurodegenerative diseases like Parkinson's to pigmentation disorders and metabolic syndromes. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is essential for researchers aiming to modulate these processes for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 4. chromsystems.com [chromsystems.com]

- 5. Mammalian Dopa decarboxylase: structure, catalytic activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. Dopamine-β-Hydroxylase (DBH), Its Cofactors and Other Biochemical Parameters in the Serum of Neurological Patients in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic and pH studies on human phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 12. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 13. Phosphorylation of rat tyrosine hydroxylase and its model peptides in vitro by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization and kinetic studies of deglycosylated dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Kinetic characterization of human thyroperoxidase. Normal and pathological enzyme expression in Baculovirus system: a molecular model of functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. med.upenn.edu [med.upenn.edu]

- 24. jfda-online.com [jfda-online.com]

L-Tyrosine Hydrochloride as a Precursor to Dopamine and Norepinephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Tyrosine is a conditionally essential amino acid that serves as the rate-limiting precursor for the synthesis of the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862). This technical guide provides an in-depth overview of the biochemical conversion of L-Tyrosine into these critical neurotransmitters. It details the enzymatic pathway, regulation, and pharmacokinetics of L-Tyrosine administration. Furthermore, this document presents quantitative data in structured tables, provides detailed experimental protocols for in vivo and in vitro studies, and includes mandatory visualizations of key pathways and workflows to support research and development in neuroscience and pharmacology. The use of L-Tyrosine hydrochloride is often preferred in experimental and pharmaceutical preparations due to its enhanced solubility compared to L-Tyrosine free base.

The Biochemical Pathway: From L-Tyrosine to Norepinephrine

The biosynthesis of dopamine and norepinephrine from L-Tyrosine is a well-characterized enzymatic cascade occurring primarily in the cytoplasm of catecholaminergic neurons and the adrenal medulla.[1][2]

2.1 Step 1: Tyrosine to L-DOPA The initial and rate-limiting step is the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][3]

-

Enzyme: Tyrosine Hydroxylase (TH)

-

Cofactors: This reaction requires molecular oxygen (O₂), iron (Fe²⁺), and (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄).[3][4]

2.2 Step 2: L-DOPA to Dopamine L-DOPA is rapidly converted to dopamine through decarboxylation.

-

Enzyme: Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA Decarboxylase (DDC).[5][6]

-

Cofactor: Pyridoxal Phosphate (PLP), the active form of vitamin B₆, is essential for this reaction.[7]

2.3 Step 3: Dopamine to Norepinephrine In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated to form norepinephrine.

-

Enzyme: Dopamine β-Hydroxylase (DBH).[8]

-

Cofactors: This step requires ascorbic acid (Vitamin C) and copper (Cu²⁺).[8]

Regulation of Catecholamine Synthesis

The synthesis pathway is tightly regulated, primarily at the level of Tyrosine Hydroxylase (TH), to maintain homeostasis of dopamine and norepinephrine levels.

-

Feedback Inhibition: The primary short-term regulatory mechanism is feedback inhibition of TH by the catecholamine products themselves (dopamine and norepinephrine).[1] These products compete with the cofactor BH₄ for binding to the enzyme's regulatory domain.[1]

-

Phosphorylation: Neuronal activity leads to the phosphorylation of serine residues on the N-terminal regulatory domain of TH by various protein kinases (e.g., PKA, PKC, CaMKII).[1][9][10] Phosphorylation, particularly at Ser40, decreases the affinity of TH for the inhibitory catecholamines, thereby increasing enzyme activity.[1][11]

-

Gene Expression: Long-term regulation involves changes in the transcription of the TH gene, altering the total amount of enzyme available.[12][13]

Quantitative Data

4.1 Pharmacokinetics of Oral L-Tyrosine in Humans

Oral administration of L-Tyrosine leads to a dose-dependent increase in plasma tyrosine concentrations. Peak levels are typically observed approximately 2 hours post-ingestion.[14][15][16]

| Dose (mg/kg) | Baseline Plasma Tyrosine (nmol/mL) | Peak Plasma Tyrosine (nmol/mL at 2 hrs) | Fold Increase | Reference |

| 100 | 69 ± 3.9 | 154 ± 9.5 | ~2.2x | [14][15] |

| 150 | 69 ± 3.9 | 203 ± 31.5 | ~2.9x | [14][15] |

| 200 | (Not reported in same study) | (Higher than 150 mg/kg dose) | (Dose-dependent) | [16][17] |

Table 1: Human plasma tyrosine levels following a single oral dose. Data are presented as Mean ± SEM.

4.2 Blood-Brain Barrier Transport

L-Tyrosine crosses the blood-brain barrier (BBB) via the large neutral amino acid (LNAA) transporter system (System L), where it competes with other LNAAs.[18][19][20]

| Parameter | Value | Unit | Method | Reference |

| Brain Intransport Rate Constant (K₁) | 0.052 | ml/g/min | PET with L-[1-¹¹C]tyrosine | [18][19] |

| Brain Influx Rate (V_in) | 2.97 | nmol/g/min | PET with L-[1-¹¹C]tyrosine | [18][19] |

Table 2: L-Tyrosine transport kinetics across the human blood-brain barrier.

4.3 Enzyme Kinetic Parameters

The following table summarizes representative kinetic constants for the key enzymes in the catecholamine synthesis pathway. These values can vary based on the enzyme source, purity, and assay conditions.

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Conditions / Source | Reference |

| Tyrosine Hydroxylase | Tyrosine | 108 µM | 6.93 µmol/min/mg | Rat Pheochromocytoma, cAMP-dependent protein kinase | [9] |

| Aromatic L-Amino Acid Decarboxylase | L-DOPA | 0.71 mM | 39.1 pmol/min/mL | Human, Plasma | [7] |

| Aromatic L-Amino Acid Decarboxylase | L-DOPA | ~6.4 mM | (Decreased k_cat) | Mutant Human AADC | [21] |

| Dopamine β-Hydroxylase | Tyramine | 2.17 mM | (Comparable to native) | Native Bovine Adrenal Medulla | [22] |

| Dopamine β-Hydroxylase | Tyramine | 1.66 mM | 15% lower than native | Deglycosylated Bovine Adrenal Medulla | [22] |

Table 3: Representative kinetic parameters for catecholamine synthesis enzymes.

Experimental Protocols

5.1 Protocol 1: In Vivo Microdialysis for Measuring Striatal Dopamine Release in Rats Following L-Tyrosine Administration

This protocol describes a method to measure real-time changes in extracellular dopamine concentrations in the striatum of an anesthetized rat after intraperitoneal administration of L-Tyrosine.[23][24][25][26]

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., Chloral Hydrate, 400 mg/kg, i.p.)

-

Guide cannula and microdialysis probe (4-mm membrane, 20 kDa MWCO)

-

Microinfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution (e.g., 50 mg/kg in saline)

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation: Anesthetize the rat and secure it in the stereotaxic frame. Implant a guide cannula into the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).[23] Secure with dental cement. Allow 48-72 hours for recovery.

-

Probe Insertion & Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for 1-2 hours to establish a stable baseline.[23]

-

Baseline Sample Collection: Collect at least three consecutive 20-minute dialysate samples to determine the basal extracellular dopamine concentration. Store samples immediately at -80°C or inject directly into the HPLC system.

-

L-Tyrosine Administration: Administer this compound (e.g., 50 mg/kg, i.p.).

-

Post-Injection Sampling: Continue collecting 20-minute dialysate samples for at least 3 hours post-injection.

-

HPLC-ECD Analysis: Analyze dopamine concentrations in the dialysate samples.

-

Data Analysis: Quantify dopamine peaks by comparing them to a standard curve. Express post-injection dopamine levels as a percentage change from the baseline average.

5.2 Protocol 2: In Vitro Colorimetric Assay for Tyrosine Hydroxylase (TH) Activity

This protocol provides a high-throughput method to measure TH activity in real-time by monitoring the production of dopachrome.[30][31][32]

Materials:

-

Purified human Tyrosine Hydroxylase (hTH)

-

96-well microplate and plate reader capable of measuring absorbance at 475 nm

-

HEPES buffer (50 mM)

-

L-Tyrosine solution (200 µM)

-

Cofactor solution (e.g., 0.25 mM DMPH₄ or BH₄)

-

Ferrous sulfate (B86663) (FeSO₄) solution (2.5 µM)

-

Sodium periodate (B1199274) (NaIO₄) solution (400 µM)

-

Control inhibitor (e.g., 100 µM CoCl₂)

Procedure:

-

Prepare Reagent Mixtures:

-

Mixture A (Enzyme/Cofactor): In a microfuge tube on ice, pre-incubate hTH (e.g., 10 µg per reaction), FeSO₄, and the pterin (B48896) cofactor (BH₄) in HEPES buffer for 5-10 minutes.

-

Mixture B (Substrate/Oxidant): In a separate tube, prepare a solution of L-Tyrosine and sodium periodate in HEPES buffer.

-

-

Assay Setup:

-

Add Mixture A to the wells of the 96-well plate.

-

For negative control wells, add the inhibitor (CoCl₂) to Mixture A.

-

To initiate the reaction, add Mixture B to all wells.

-

-

Kinetic Measurement: Immediately place the plate in the plate reader. Measure the absorbance at 475 nm every minute for 30-60 minutes at room temperature.

-

Data Analysis:

-

Plot absorbance (475 nm) versus time. The initial linear portion of the curve represents the reaction rate.

-

Calculate the rate of reaction (V) from the slope of this linear phase.

-

Compare the rates of uninhibited reactions to the negative controls to determine percent inhibition for screening assays or calculate kinetic parameters (Kₘ, Vₘₐₓ) by varying substrate concentrations.

-

Conclusion and Future Directions

This compound is a fundamental tool in neuroscience research due to its role as a direct, rate-limiting precursor to dopamine and norepinephrine. Its administration effectively increases plasma tyrosine levels, which can enhance catecholamine synthesis, particularly under conditions of high neuronal demand. The provided data and protocols offer a robust framework for investigating the effects of L-Tyrosine on neurochemical systems. For drug development professionals, understanding the pharmacokinetics and regulatory intricacies of this pathway is crucial for designing therapies targeting catecholaminergic dysfunction. Future research should aim to further elucidate the precise conditions under which L-Tyrosine supplementation translates to clinically significant outcomes and to develop more targeted strategies for modulating catecholamine synthesis.

References

- 1. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. houptlab.org [houptlab.org]

- 3. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 6. Aromatic L-amino acid decarboxylases: mechanistic features and microbial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 9. Phosphorylation of rat tyrosine hydroxylase and its model peptides in vitro by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Tyrosine hydroxylase activity is regulated by two distinct dopamine-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Complex molecular regulation of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cris.tau.ac.il [cris.tau.ac.il]

- 15. altmedrev.com [altmedrev.com]

- 16. Dose-Dependent Effects of Oral Tyrosine Administration on Plasma Tyrosine Levels and Cognition in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The transport of tyrosine into the human brain as determined with L-[1-11C]tyrosine and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]

- 20. Kinetics of neutral amino acid transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aromatic L-amino acid decarboxylase: conformational change in the flexible region around Arg334 is required during the transaldimination process - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization and kinetic studies of deglycosylated dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sites.bu.edu [sites.bu.edu]

- 26. Tyrosine augments acute clozapine- but not haloperidol-induced dopamine release in the medial prefrontal cortex of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Research Portal [scholarship.miami.edu]

- 28. turkjps.org [turkjps.org]

- 29. glsciences.com [glsciences.com]

- 30. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of L-Tyrosine Hydrochloride Derivatives for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of various L-Tyrosine hydrochloride derivatives. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualization of key biological pathways and experimental workflows.

L-Tyrosine, a non-essential amino acid, serves as a crucial precursor for the biosynthesis of vital catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine (B1671497).[1][2] Its derivatives are of significant interest in medicinal chemistry and pharmaceutical sciences due to their potential therapeutic applications, ranging from neurological disorders to metabolic diseases.[3] The modification of L-Tyrosine at its carboxylic acid, amino group, or phenolic hydroxyl group allows for the generation of a diverse array of molecules with altered physicochemical properties and biological activities.

This guide focuses on the practical synthesis of key this compound derivatives, providing detailed methodologies and comparative data to aid in their preparation and evaluation in a research setting.

I. Synthesis of L-Tyrosine Ester Hydrochloride Derivatives

The esterification of the carboxylic acid moiety of L-Tyrosine is a common strategy to enhance its solubility and facilitate further chemical modifications. The hydrochloride salt of the resulting ester is typically prepared to improve stability and handling.

L-Tyrosine Methyl Ester Hydrochloride

Reaction Scheme:

L-Tyrosine + Methanol (B129727) --(SOCl₂)--> L-Tyrosine Methyl Ester Hydrochloride

Experimental Protocol:

A detailed and efficient procedure for the synthesis of L-Tyrosine Methyl Ester Hydrochloride involves the use of thionyl chloride (SOCl₂) in methanol.[4]

-

Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer and a thermometer, suspend L-Tyrosine (1.81 g, 10 mmol) in 20 mL of methanol.

-

Reagent Addition: Cool the suspension in an ice bath to -10 °C. Slowly add thionyl chloride (1.78 g, 15 mmol) dropwise, ensuring the reaction temperature remains below room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.

-

Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the methanol.

-

Isolation: The resulting white solid is L-Tyrosine Methyl Ester Hydrochloride. Dry the product to obtain the final compound.

Quantitative Data:

| Derivative | Starting Material | Reagents | Solvent | Yield | Purity (HPLC) | Reference |

| L-Tyrosine Methyl Ester Hydrochloride | L-Tyrosine | Thionyl Chloride | Methanol | 95.5% | 98.6% | [4] |

| L-Tyrosine Methyl Ester Hydrochloride | L-Tyrosine | Thionyl Chloride (2.5 eq) | Methanol | 97.2% | 99.3% | [4] |

O-Methyl-L-Tyrosine Methyl Ester Hydrochloride

Reaction Scheme:

O-Methyl-L-Tyrosine + Methanol --(SOCl₂)--> O-Methyl-L-Tyrosine Methyl Ester Hydrochloride

Experimental Protocol:

This procedure outlines the synthesis of the O-methylated ester derivative.[5]

-

Reaction Setup: Dissolve O-methyl-L-tyrosine (1.44 g, 7.4 mmol) in methanol (30 ml) and stir the solution at 0°C.

-

Reagent Addition: Add thionyl chloride (1 ml, 13.4 mmol) dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture for 15 minutes at ambient temperature, and then heat at reflux for 2 hours.

-

Work-up: After cooling, evaporate the solvent to yield the crude O-methyl-L-tyrosine methyl ester hydrochloride salt as a yellow solid.

-

Purification: Partition the crude product between a saturated aqueous solution of sodium hydrogen carbonate (80 ml) and ethyl acetate (B1210297) (150 ml). Extract the aqueous layer with ethyl acetate (2 x 80 ml). Combine the organic layers, dry over anhydrous sodium sulphate, filter, and concentrate to obtain the purified product.[5]

II. Synthesis of N-Acetyl-L-Tyrosine Derivatives

N-acetylation of the amino group is another common modification of L-Tyrosine, which can alter its biological properties and metabolic fate.

N-Acetyl-L-Tyrosine

Reaction Scheme:

L-Tyrosine + Acetic Anhydride (B1165640) --(NaOH)--> N-Acetyl-L-Tyrosine

Experimental Protocol:

The synthesis of N-Acetyl-L-Tyrosine is typically achieved through the reaction of L-Tyrosine with acetic anhydride under alkaline conditions.[6]

-

Dissolution: Disperse 100 g of L-Tyrosine in 200 ml of water with rapid stirring. Add 30% sodium hydroxide (B78521) solution dropwise until the L-Tyrosine is completely dissolved (pH ≈ 12.05).

-

Acetylation: Add 59.2 g (1.05 molar equivalents) of acetic anhydride dropwise over 30 minutes. Concurrently, add 30% sodium hydroxide solution to maintain the pH between 8 and 10.

-

Hydrolysis of By-products: After the addition of acetic anhydride, adjust the pH to 11.50 with sodium hydroxide solution and maintain the temperature at 60°C for 20 minutes.

-

Precipitation: Add industrial hydrochloric acid to adjust the pH of the solution to 1.72.

-

Crystallization and Isolation: Concentrate the solution under reduced pressure at 80°C until a solid precipitate forms. Cool to 4°C for complete crystallization. Filter the crude product and wash it. The crude product can be further purified by recrystallization from ethanol/water.[6]

III. Synthesis of L-Tyrosine Amide Hydrochloride Derivatives

The synthesis of L-Tyrosine amide derivatives involves the formation of an amide bond at the carboxylic acid position. These derivatives are of interest in peptide chemistry and drug design.

General Synthetic Approach:

The synthesis of L-Tyrosine amides can be achieved by coupling L-Tyrosine methyl ester hydrochloride with an appropriate amine using standard peptide coupling reagents.

IV. Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for this compound and its derivatives is presented below.

Table of Physicochemical Properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation (in 1N HCl) | Reference |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | >300 (dec.) | -11.65° | [7][8] |

| This compound | C₉H₁₂ClNO₃ | 217.65 | - | - | [9] |

Table of NMR Data for this compound (in D₂O):

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹³C (Carboxyl) | 172.6 | [10] |

| ¹³C (Alpha-carbon) | 55.4 | [10] |

| ¹³C (Beta-carbon) | 35.9 | [10] |

| ¹³C (Aromatic C1) | 126.8 | [10] |

| ¹³C (Aromatic C2, C6) | 132.0 | [10] |

| ¹³C (Aromatic C3, C5) | 117.2 | [10] |

| ¹³C (Aromatic C4) | 156.4 | [10] |

V. Biological Significance and Experimental Workflows

Catecholamine Biosynthesis Pathway

L-Tyrosine is the initial substrate for the synthesis of catecholamines, a class of neurotransmitters that play a critical role in the central nervous system. The enzymatic conversion of L-Tyrosine to dopamine, norepinephrine, and epinephrine is a fundamental pathway in neurobiology.[2]

Caption: The enzymatic pathway of catecholamine biosynthesis from L-Tyrosine.

General Experimental Workflow for In Vitro Evaluation

The biological activity of newly synthesized L-Tyrosine derivatives can be assessed using various in vitro assays. A typical workflow involves evaluating cellular uptake and downstream effects in a relevant cell line.

Caption: A generalized workflow for the in vitro evaluation of L-Tyrosine derivatives.

VI. Conclusion

This technical guide provides a foundational understanding and practical protocols for the synthesis of key this compound derivatives. The methodologies and data presented herein are intended to support researchers in the design and execution of their studies. The versatility of L-Tyrosine as a chemical scaffold continues to offer exciting opportunities for the development of novel therapeutic agents. Further research into the synthesis of a broader range of derivatives and the exploration of their biological activities is warranted.

References

- 1. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 3. researchgate.net [researchgate.net]

- 4. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 7. L-Tyrosine | 60-18-4 [chemicalbook.com]

- 8. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tyrosine hydrochloride | C9H12ClNO3 | CID 12209702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physiological function of L-Tyrosine hydrochloride in the central nervous system

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a non-essential amino acid, serves as a crucial precursor to the catecholamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497)—within the central nervous system (CNS). Its hydrochloride salt, L-Tyrosine HCl, is often utilized in research and supplementation due to its solubility. This technical guide provides an in-depth examination of the physiological functions of L-Tyrosine in the CNS, with a particular focus on its role in catecholamine synthesis, the impact of its supplementation on cognitive function under stressful conditions, and its potential therapeutic applications. This document summarizes key quantitative data from human clinical trials, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Physiological Function: Precursor to Catecholamine Neurotransmitters

The primary and most well-established role of L-Tyrosine in the central nervous system is its function as a rate-limiting precursor for the synthesis of catecholamine neurotransmitters.[1][2][3] These neurotransmitters are integral to numerous physiological and cognitive processes, including mood, attention, motivation, and the body's response to stress.[2][4]

The synthesis of catecholamines from L-Tyrosine is a multi-step enzymatic process:

-

Conversion to L-DOPA: L-Tyrosine is first hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH). This is the rate-limiting step in the catecholamine synthesis pathway, meaning the activity of this enzyme dictates the overall rate of production.[5]

-

Conversion to Dopamine: L-DOPA is then decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form dopamine.[5]

-

Conversion to Norepinephrine: In noradrenergic neurons, dopamine is converted to norepinephrine by the enzyme dopamine β-hydroxylase (DBH).[5]

-

Conversion to Epinephrine: Finally, in a smaller subset of neurons, norepinephrine can be methylated to form epinephrine by the enzyme phenylethanolamine N-methyltransferase (PNMT).

Under conditions of high neuronal activity, such as during acute stress, the demand for catecholamines increases, leading to an accelerated firing rate of catecholaminergic neurons.[6] In such situations, the availability of L-Tyrosine can become a limiting factor for the sustained synthesis of these neurotransmitters.[6] Supplementation with L-Tyrosine is hypothesized to augment the intraneuronal pool of this precursor, thereby supporting the increased demand for catecholamine synthesis and release.[6]

Signaling Pathway: Catecholamine Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Tyrosine and Stress: Human and Animal Studies - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]

L-Tyrosine Hydrochloride: A Comprehensive Technical Guide on its Role in Thyroid Hormone Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, an aromatic amino acid, is an indispensable precursor for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This technical guide provides an in-depth analysis of the biochemical mechanisms through which L-Tyrosine, particularly in its hydrochloride salt form, influences thyroid hormone production. The hydrochloride form enhances solubility and potentially bioavailability, making it a subject of interest in both research and clinical contexts. This document consolidates quantitative data from pertinent studies, delineates detailed experimental protocols for investigating its effects, and presents visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The thyroid gland orchestrates a complex metabolic symphony within the body, primarily through the secretion of thyroid hormones. The synthesis of these crucial hormones is fundamentally dependent on two key substrates: iodine and the amino acid L-Tyrosine.[1] L-Tyrosine serves as the molecular backbone upon which thyroid hormones are constructed.[2] While readily available in many protein-rich foods, and producible endogenously from phenylalanine, the availability of L-Tyrosine can be a rate-limiting factor in thyroid hormone synthesis under certain physiological conditions, such as stress.[1][3]

L-Tyrosine hydrochloride is the hydrochloride salt of L-Tyrosine, a formulation that increases its solubility in aqueous solutions, which may, in turn, enhance its bioavailability upon administration.[4] This guide will explore the intricate journey of this compound from administration to its ultimate incorporation into thyroid hormones, providing a technical resource for the scientific community.

Biochemical Pathway of Thyroid Hormone Synthesis

The synthesis of thyroid hormones is a multi-step process occurring within the thyroid follicles. L-Tyrosine is a critical component of thyroglobulin (Tg), a large glycoprotein (B1211001) synthesized by the follicular cells.[5] The subsequent steps involve the iodination and coupling of tyrosine residues within the thyroglobulin molecule.

The key enzymatic player in this pathway is thyroid peroxidase (TPO) , a heme-containing enzyme located on the apical membrane of thyroid follicular cells.[6][7] TPO catalyzes both the oxidation of iodide and its covalent binding to the tyrosine residues of thyroglobulin.[6][7]

The process can be summarized as follows:

-

Iodide Trapping: Iodide from the bloodstream is actively transported into the thyroid follicular cells.

-

Iodide Oxidation: Thyroid peroxidase oxidizes iodide (I⁻) to a more reactive iodine species (I⁰).[7]

-

Organification (Iodination): The reactive iodine is attached to the phenol (B47542) ring of tyrosine residues within the thyroglobulin molecule, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[7][8]

-

Coupling: Thyroid peroxidase then catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules forms thyroxine (T4), while the coupling of one MIT and one DIT molecule forms triiodothyronine (T3).[9]

-

Storage and Secretion: The newly synthesized thyroid hormones remain stored as part of the thyroglobulin molecule in the follicular colloid until the thyroid is stimulated by thyroid-stimulating hormone (TSH) to release them into the bloodstream.[7]

Quantitative Data on L-Tyrosine Supplementation

While specific studies on this compound are limited, research on L-Tyrosine supplementation provides valuable insights into its potential effects on thyroid hormone levels.

Table 1: Summary of a Preclinical Study on L-Tyrosine Supplementation in Chronically Stressed Mice

| Parameter | Control Group | Stressed Group (No L-Tyrosine) | Stressed Group + L-Tyrosine |

| Serum Total T3 (TT3) | Higher than stressed group | Significantly decreased (P < 0.05) | Significantly increased vs. stressed group (P < 0.05) |

| Serum Total T4 (TT4) | Higher than stressed group | Significantly decreased (P < 0.05) | Significantly increased vs. stressed group (P < 0.05) |

| Source: Adapted from a study on L-tyrosine improving neuroendocrine function in a mouse model of chronic stress.[3] |

Table 2: Summary of a Human Study on L-Tyrosine Supplementation in Antarctica

| Parameter | Placebo (Winter) | L-Tyrosine (12g/day) (Winter) |

| Mood | 136% degradation (p < 0.01) | 47% improvement |

| TSH | 18% increase | 28% decrease |

| Free T3 (fT3) | Not reported | 6% increase (p < 0.05) |

| Source: Adapted from a randomized, placebo-controlled clinical trial on the psychoneuroendocrine effects of combined thyroxine and triiodothyronine versus tyrosine during prolonged Antarctic residence.[10] |

Experimental Protocols

Investigating the impact of this compound on thyroid hormone production requires a combination of in vivo and in vitro experimental designs.

In Vivo Administration and Sample Collection

Objective: To assess the effect of oral this compound supplementation on circulating thyroid hormone levels in a rodent model.

Protocol:

-

Animal Model: Male Wistar rats (250-300g) are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

-

Grouping: Animals are randomly assigned to a control group (receiving vehicle, e.g., saline) and a treatment group (receiving this compound).

-

Administration: this compound is dissolved in saline and administered orally via gavage at a dose of 500 mg/kg body weight.[11] The control group receives an equivalent volume of saline.

-

Time Points: Blood samples are collected via the tail vein at baseline (0 hours) and at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

-

Sample Processing: Blood is collected in EDTA-containing tubes and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

Measurement of Thyroid Hormones

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple thyroid hormones.[6][12]

Protocol Outline:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant can be further purified using solid-phase extraction (SPE).[13]

-

-

LC Separation:

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

Use electrospray ionization (ESI) in positive or negative ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for T3, T4, and TSH.

-

-

Quantification:

-

Generate a standard curve using known concentrations of T3, T4, and TSH standards.

-

Quantify the hormone concentrations in the samples by comparing their peak areas to the standard curve.

-

RIA is a classic and highly sensitive method for quantifying hormones.[1][10]

Protocol Outline:

-

Reagent Preparation: Prepare standards, controls, and tracer (radiolabeled hormone).

-

Assay Procedure:

-

Pipette standards, controls, and unknown samples into respective antibody-coated tubes.

-

Add the radiolabeled tracer to all tubes.

-

Add a specific antibody to all tubes except for the total counts tubes.

-

Incubate to allow for competitive binding between the labeled and unlabeled hormone for the antibody.

-

Separate the antibody-bound hormone from the free hormone.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Data Analysis:

-

Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards.

-

Determine the hormone concentration in the samples from the standard curve.

-

ELISA is a common, plate-based assay for hormone quantification.[14][15]

Protocol Outline:

-

Assay Setup: Prepare standards, controls, and samples.

-

Binding:

-

Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody specific for the target hormone (e.g., TSH).

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubate to form a "sandwich" of capture antibody-hormone-detection antibody.

-

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

-

Reaction Termination: Stop the reaction with a stop solution.

-

Measurement: Read the absorbance of each well at a specific wavelength using a microplate reader.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the concentrations of the standards.

-

Determine the hormone concentration in the samples from the standard curve.

-

Logical Relationships and Broader Implications

The availability of L-Tyrosine is intrinsically linked to the functional status of the hypothalamic-pituitary-thyroid (HPT) axis. Under conditions of increased demand for catecholamines (e.g., stress), the metabolic pathways utilizing L-Tyrosine may compete, potentially impacting the substrate pool available for thyroid hormone synthesis.[3]

Supplementation with this compound, by providing a readily available source of this precursor, may therefore not only support thyroid hormone production but also modulate the neuroendocrine response to stress.[3] This has significant implications for drug development, particularly in the context of treating conditions associated with both stress and sub-optimal thyroid function.

Conclusion

This compound represents a key molecule of interest for researchers and drug development professionals focused on thyroid function and related metabolic and neurological pathways. Its role as a direct precursor to thyroid hormones is well-established, and its hydrochloride form offers potential advantages in terms of solubility and bioavailability. The quantitative data, though preliminary, suggest that supplementation can influence thyroid hormone levels, particularly under conditions of physiological stress. The detailed experimental protocols provided herein offer a framework for further rigorous investigation into the precise effects and therapeutic potential of this compound. A deeper understanding of these mechanisms will be pivotal in developing novel strategies for supporting thyroid health and managing related disorders.

References

- 1. Radioimmunoassay and the hormones of thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inajemd.pbperkeni.or.id [inajemd.pbperkeni.or.id]

- 3. Normal Human Thyrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary Cell Culture Systems for Human Thyroid Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. scispace.com [scispace.com]

- 8. medicallabnotes.com [medicallabnotes.com]

- 9. An Ex vivo Culture System to Study Thyroid Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Effects of 3-nitro-L-tyrosine on thyroid function in the rat: an experimental model for the dehalogenase defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]

- 14. cloud-clone.com [cloud-clone.com]

- 15. ibl-international.com [ibl-international.com]

An In-Depth Technical Guide to the In Vivo Metabolic Fate of L-Tyrosine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, a non-essential amino acid synthesized in the body from phenylalanine, is a critical precursor to a host of physiologically vital compounds, including catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), and epinephrine), thyroid hormones, and melanin.[1][2] Its hydrochloride salt, L-Tyrosine hydrochloride, is often utilized in research and supplementation due to its increased solubility. Understanding the in vivo metabolic fate of L-Tyrosine is paramount for researchers in neuroscience, endocrinology, and drug development to elucidate its physiological roles, therapeutic potential, and safety profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Pharmacokinetics of this compound

The journey of orally administered this compound through the body is governed by its pharmacokinetic profile, which dictates its bioavailability and ultimate delivery to target tissues.

Absorption

Following oral administration, L-Tyrosine is absorbed from the small intestine. Studies in healthy human subjects have demonstrated that oral supplementation of L-Tyrosine leads to a significant increase in plasma tyrosine concentrations. The time to reach peak plasma concentration (Tmax) is typically observed around 2 hours post-ingestion.[1] The increase in plasma tyrosine levels is dose-dependent.[3]

| Dose | Mean Peak Plasma Tyrosine Concentration | Time to Peak (Tmax) | Study Population | Reference |

| 100 mg/kg | 154 ± 9.5 nmol/mL (from a baseline of 69 ± 3.9 nmol/mL) | 2 hours | 12 healthy, fasting subjects | [1] |

| 150 mg/kg | 203 ± 31.5 nmol/mL | 2 hours | 12 healthy, fasting subjects | [1] |

Table 1: Human Plasma Tyrosine Concentrations After a Single Oral Dose[1]

It is important to note that the oral bioavailability of L-Tyrosine can be influenced by the presence of other large neutral amino acids (LNAAs) which compete for the same transport systems in the gut and at the blood-brain barrier.[1]

Distribution

Once absorbed into the systemic circulation, L-Tyrosine is distributed throughout the body to various tissues. Animal studies using radiolabeled tyrosine analogs provide insights into its tissue distribution. Following intravenous infusion of L-alanyl-L-[U-14C]tyrosine in rats, radioactivity was detected in various tissues, with the highest concentrations found in the muscle, liver, and intestine.[2]

| Tissue | Percentage of Infused Radioactivity (24 hours post-infusion) |

| Muscle | 13.4% |

| Liver | 7.1% |

| Intestine | 5.5% |

| Kidney | 1.4% |

Table 2: Tissue Distribution of Radioactivity 24 Hours After Intravenous Infusion of L-alanyl-L-[U-14C]tyrosine in Rats[2]

In the brain, endogenous tyrosine concentrations vary across different regions. Administration of L-Tyrosine increases its concentration in all brain areas, with the largest relative increases observed in the cortex and hippocampus.[4]

| Brain Region | Relative Increase in Tyrosine Concentration (1 hour after 100 mg/kg L-Tyrosine administration in rats) |

| Cortex | High |

| Hippocampus | High |

Table 3: Relative Increase in Tyrosine Concentration in Rat Brain Regions[4]

Metabolism

L-Tyrosine is a substrate for several critical metabolic pathways, leading to the synthesis of neurotransmitters, hormones, and energy metabolites.

In the central nervous system and the adrenal medulla, L-Tyrosine is the precursor for the synthesis of catecholamines. The first and rate-limiting step is the conversion of L-Tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH).[2] L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine.[2] Oral administration of L-Tyrosine has been shown to increase the urinary excretion of catecholamines and their metabolites in humans, indicating an increased rate of synthesis.[5]

In the thyroid gland, tyrosine residues within the thyroglobulin protein are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These iodinated tyrosines are then coupled to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[6]

The primary catabolic pathway for L-Tyrosine begins with its transamination to p-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase (TAT). Subsequent enzymatic reactions ultimately lead to the formation of fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle for energy production.

References

- 1. altmedrev.com [altmedrev.com]

- 2. examine.com [examine.com]

- 3. mdpi.com [mdpi.com]

- 4. Regional tyrosine levels in rat brain after tyrosine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in catecholamine excretion after short-term tyrosine ingestion in normally fed human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Tyrosine and Hypothyroidism | Paloma Health [palomahealth.com]

L-Tyrosine Hydrochloride: A Technical Guide to its Role in Protein Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a proteinogenic amino acid, is fundamental to the structural integrity and functional dynamics of proteins. Its hydrochloride salt, L-Tyrosine hydrochloride, offers distinct physicochemical properties that are leveraged in various research and pharmaceutical applications. This technical guide provides an in-depth analysis of the role of L-Tyrosine and its hydrochloride form in protein science. It delves into the structural contributions of the tyrosine residue, the critical function of tyrosine phosphorylation in cellular signaling, and the impact of this compound as a salt on protein stability. This document includes quantitative data, detailed experimental protocols, and visualizations to serve as a comprehensive resource for professionals in the field.

Introduction: The Significance of L-Tyrosine in Proteomics

L-Tyrosine is one of the twenty standard amino acids incorporated into proteins during translation.[1] Its structure, featuring a phenol (B47542) side chain, imparts both hydrophobic and polar characteristics, allowing it to reside in diverse microenvironments within a protein, including the hydrophobic core, at protein-protein interfaces, and on the aqueous surface.[2] This versatility makes tyrosine a key player in molecular recognition and protein architecture.[2]

The hydrochloride salt of L-Tyrosine is frequently utilized in experimental and pharmaceutical formulations primarily due to its enhanced aqueous solubility compared to the zwitterionic form of L-Tyrosine, which is particularly low at neutral pH.[3][4] This guide will explore the multifaceted roles of L-Tyrosine, with a special focus on the implications of using its hydrochloride form.

Physicochemical Properties of L-Tyrosine and this compound

The utility of L-Tyrosine and its hydrochloride salt in experimental and formulation contexts is dictated by their chemical and physical properties. This compound's primary advantage is its increased solubility in aqueous solutions, a direct consequence of the protonation of its amino group.

| Property | L-Tyrosine | This compound | Reference(s) |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃·HCl | [4] |

| Molecular Weight | 181.19 g/mol | 217.65 g/mol | [4] |

| Solubility in Water (neutral pH, 25°C) | 0.45 mg/mL | Significantly higher | [3][4] |

| Solubility in 1 M HCl | 100 mg/mL (with heating) | High | [3] |

| pKa (carboxyl) | ~2.2 | ~2.2 | [4] |

| pKa (amino) | ~9.21 | Protonated | [4] |

| pKa (hydroxyl) | ~10.46 | ~10.46 | [4] |

| Isoelectric Point (pI) | 5.66 | Not applicable | [4] |

L-Tyrosine's Role in Protein Structure

The phenolic side chain of tyrosine contributes to protein stability through a variety of non-covalent interactions:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming stabilizing interactions with other polar residues or the polypeptide backbone.

-

Hydrophobic Interactions: The aromatic ring participates in hydrophobic interactions within the protein core, contributing to the overall conformational stability.

-

Aromatic Stacking (π-π interactions): The tyrosine ring can stack with other aromatic residues like phenylalanine and tryptophan, which are significant stabilizing forces.

-

Cation-π Interactions: The electron-rich aromatic ring can interact favorably with cationic residues such as lysine (B10760008) and arginine.

The introduction of this compound into a protein solution can influence these interactions. As a salt, it increases the ionic strength of the solution, which can have a dual effect on protein stability. At low concentrations, salts can increase solubility and stability ("salting-in") by shielding charged residues and reducing unfavorable electrostatic interactions.[5] At high concentrations, they can lead to aggregation and precipitation ("salting-out") by competing for water molecules and promoting hydrophobic interactions between protein molecules.[5]

Functional Implications: Tyrosine Phosphorylation in Cell Signaling

One of the most critical roles of tyrosine residues in protein function is their ability to undergo reversible phosphorylation. This post-translational modification is a cornerstone of signal transduction in eukaryotic cells, regulating a vast array of cellular processes including growth, differentiation, and metabolism.[6]

Protein tyrosine kinases (PTKs) catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of a tyrosine residue, while protein tyrosine phosphatases (PTPs) reverse this modification.[7] This molecular switch can alter a protein's conformation, enzymatic activity, subcellular localization, and its interaction with other proteins.[7]

Below is a diagram illustrating a generic receptor tyrosine kinase (RTK) signaling pathway.

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Analysis of this compound's Effects

Quantitative Data on the Impact of Amino Acid Salts on Protein Stability

| Protein | Buffer Conditions | Additive | Concentration (mM) | Tm (°C) | ΔTm (°C) |

| Bovine Serum Albumin (BSA) | 20 mM Sodium Phosphate, pH 7.0 | None | 0 | 65.2 | - |

| Lysine HCl | 50 | 67.2 | +2.0 | ||

| Myoglobin | 20 mM Sodium Phosphate, pH 7.0 | None | 0 | 78.5 | - |

| Lysine HCl | 50 | 76.5 | -2.0 | ||

| Lysozyme | 20 mM Sodium Phosphate, pH 7.0 | None | 0 | 74.8 | - |

| Lysine HCl | 50 | 74.8 | 0 |

Data adapted from studies on the effects of charged amino acids on protein stability.

These data indicate that the effect of an amino acid salt is protein-dependent, with some proteins being stabilized while others are destabilized or unaffected. This highlights the necessity for empirical determination of the effects of this compound on a protein of interest.

Experimental Protocols

Objective: To determine the change in thermal stability (Tm) of a protein in the presence of this compound.

Materials:

-

Purified protein of interest (0.5-1.0 mg/mL)

-

Dialysis buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

-

This compound stock solution (e.g., 1 M in dialysis buffer)

-

Differential Scanning Calorimeter

Protocol:

-

Sample Preparation:

-

Dialyze the purified protein extensively against the chosen dialysis buffer to ensure a matched buffer environment.

-

Prepare a series of protein samples containing varying final concentrations of this compound (e.g., 0 mM, 10 mM, 50 mM, 100 mM). Ensure the final protein concentration is consistent across all samples.

-

Prepare a corresponding reference solution for each sample, consisting of the dialysis buffer with the same concentration of this compound.

-

-

DSC Measurement:

-

Load the protein sample and its corresponding reference solution into the DSC cells.

-

Set the instrument parameters: scan rate (e.g., 60 °C/hour), temperature range (e.g., 20-100 °C), and pressure.

-

Perform the thermal scan.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.

-

Fit the data to a suitable model (e.g., two-state unfolding) to determine the Tm (the temperature at the peak of the transition) and the calorimetric enthalpy (ΔHcal).

-

Compare the Tm values of the protein with and without this compound to determine the stabilizing or destabilizing effect.